4-[(Undec-10-en-1-yl)oxy]phenol
Description
4-[(Undec-10-en-1-yl)oxy]phenol is a phenolic derivative featuring a long alkenyl chain (undec-10-en-1-yl) attached via an ether linkage to the para position of phenol. Its molecular formula is C₁₇H₂₄O₂, with the undecenyl chain contributing hydrophobicity and the phenol group enabling hydrogen bonding and acidity. This compound is structurally tailored for applications in polymer science, particularly in olefin metathesis reactions, where the terminal alkene (C10–C11) serves as a reactive site for crosslinking or functionalization .
Properties
CAS No. |
117721-44-5 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-undec-10-enoxyphenol |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18)12-14-17/h2,11-14,18H,1,3-10,15H2 |
InChI Key |
PYOLOAGQFRDAPH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Undecenyl Chains
Key Observations :
- Functional Groups: The target compound’s phenol group (pKa ~10) is more acidic than the silyl ether in (Z)-1f′ (pKa >14) or the carboxylic acid in 131 (pKa ~4.5), influencing solubility and reactivity .
- Synthetic Challenges : Low yields (e.g., 27% for 131) highlight difficulties in coupling long alkenyl chains, a challenge shared by the target compound’s synthesis .
Phenolic Derivatives
Key Differences :
- Solubility: The undecenyl chain in the target compound reduces water solubility compared to 4-phenylphenol, making it more suitable for non-polar matrices.
- Toxicity: 4-Phenylphenol exhibits acute toxicity (oral LD₅₀: 500 mg/kg), while the target compound’s larger size may reduce volatility but increase environmental persistence .
Physicochemical Properties
- NMR Signatures: The terminal alkene in the target compound would show δ 5.0–5.5 ppm (¹H NMR, similar to (Z)-1f′ ), while the phenol -OH proton resonates near δ 5.5–6.5 ppm.
- Thermal Stability: The undecenyl chain may lower melting points compared to 4-phenylphenol (mp: 164°C) due to reduced crystallinity.
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